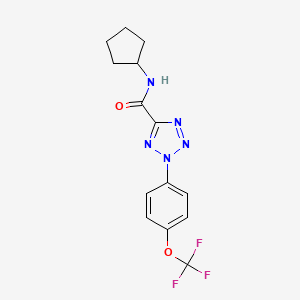

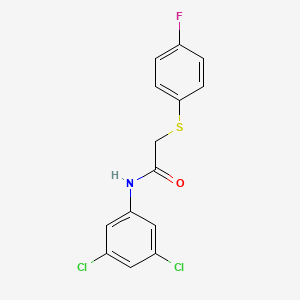

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide” is a chemical compound. Based on its name, it contains a sulfanyl group (S) attached to an acetamide group (CONH2), and it has a 3,5-dichlorophenyl group and a 4-fluorophenyl group attached to the nitrogen and sulfur atoms, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), halogens (chlorine and fluorine), a sulfanyl group, and an acetamide group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing halogens on the phenyl rings and the polarizable sulfur atom . It might undergo reactions typical for amides, sulfides, and halogenated aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of polar groups (like the amide) and aromatic rings could influence its solubility, while the halogens could affect its reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Sulfanilamide derivatives, including N-substituted versions, have been synthesized and characterized using various techniques such as IR, NMR, UV–Vis spectra, LCMS, and HRMS. Their crystal structures were determined by X-ray diffraction, revealing distinct molecular conformations and hydrogen bonding models. These derivatives also exhibited specific thermal properties like melting points and thermal decomposition points, as well as enthalpies of fusion (Lahtinen et al., 2014).

Vibrational Spectroscopy and Quantum Computational Approach

- A sulfanyl acetamide molecule was characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy, aided by ab initio calculations. The study also explored geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers using density functional theory. Natural bond orbital analysis and vibrational spectral analysis provided insights into stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).

Cytotoxic Activity

- Certain sulfonamide derivatives were synthesized and screened for their anticancer activity against breast and colon cancer cell lines. One compound demonstrated notable potency against breast cancer cell lines (Ghorab et al., 2015).

Antibacterial, Hemolytic, and Thrombolytic Activity

- A series of sulfanyl acetamide derivatives were synthesized and screened for antibacterial, hemolytic, and thrombolytic activities. Some compounds showed excellent to moderate antibacterial activity and good thrombolytic activity relative to standard drugs, indicating potential for further clinical studies in cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Molecular Docking and Cytotoxicity Studies

- N-substituted sulfanyl acetamides were synthesized and evaluated for antibacterial potential against various bacterial strains. Computational docking with enzymes demonstrated significant correlations with bioactivity data, suggesting potential as antibacterial agents with moderate anti-enzymatic potential. Cytotoxicity data indicated less cytotoxic compounds (Siddiqui et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound would depend on its intended application . If it shows promising biological activity, it could be further studied as a potential drug . Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FNOS/c15-9-5-10(16)7-12(6-9)18-14(19)8-20-13-3-1-11(17)2-4-13/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBMIRCEQKZHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)

![(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one](/img/structure/B2877500.png)

![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)

![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)